2-Bromo-4-(4-tert-butylphenyl)-1-butene
Overview
Description
2-Bromo-4-(4-tert-butylphenyl)-1-butene is an organic compound that belongs to the class of brominated alkenes. This compound is characterized by the presence of a bromine atom attached to a butene chain, which is further substituted with a tert-butylphenyl group. The molecular structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
The synthesis of 2-Bromo-4-(4-tert-butylphenyl)-1-butene typically involves the bromination of 4-(4-tert-butylphenyl)-1-butene. This can be achieved through the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions. Industrial production methods may involve similar bromination processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Bromo-4-(4-tert-butylphenyl)-1-butene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products. Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Scientific Research Applications
2-Bromo-4-(4-tert-butylphenyl)-1-butene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to form various derivatives.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(4-tert-butylphenyl)-1-butene involves its interaction with various molecular targets. The bromine atom in the compound is highly reactive, allowing it to participate in nucleophilic substitution reactions. The tert-butylphenyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The pathways involved in its mechanism of action depend on the specific reactions and conditions under which the compound is used.
Comparison with Similar Compounds
2-Bromo-4-(4-tert-butylphenyl)-1-butene can be compared with other similar compounds such as:
- 2-Bromo-4-tert-butylphenol
- 2-Bromo-4-tert-butylthiazole
- 2-Bromo-4-tert-butyl-1-methoxybenzene
These compounds share the brominated and tert-butylphenyl structural motifs but differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its butene chain, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
1-(3-bromobut-3-enyl)-4-tert-butylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Br/c1-11(15)5-6-12-7-9-13(10-8-12)14(2,3)4/h7-10H,1,5-6H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJUTBMQNVOUOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC(=C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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